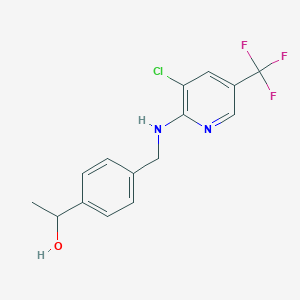

1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol

CAS No.: 1424559-84-1

Cat. No.: VC6004705

Molecular Formula: C15H14ClF3N2O

Molecular Weight: 330.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1424559-84-1 |

|---|---|

| Molecular Formula | C15H14ClF3N2O |

| Molecular Weight | 330.74 |

| IUPAC Name | 1-[4-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol |

| Standard InChI | InChI=1S/C15H14ClF3N2O/c1-9(22)11-4-2-10(3-5-11)7-20-14-13(16)6-12(8-21-14)15(17,18)19/h2-6,8-9,22H,7H2,1H3,(H,20,21) |

| Standard InChI Key | BDIXDKRWWBOYQU-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The systematic name 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol delineates its structure unambiguously:

-

A pyridine ring substituted at positions 3 (chloro) and 5 (trifluoromethyl).

-

An aminomethyl bridge (–NH–CH2–) linking the pyridine to a para-substituted phenyl ring.

-

A hydroxyethyl group (–CH2–CH2OH) attached to the phenyl ring’s para position.

The molecular formula is C15H14ClF3N2O, with a molar mass of 342.73 g/mol .

Structural Features

Crystallographic data for analogous pyridine derivatives, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, reveal a planar pyridine ring with bond lengths of 1.337–1.489 Å and angles of 116.7–123.5° . The trifluoromethyl group adopts a trigonal pyramidal geometry, while the chloro substituent occupies axial positions due to steric and electronic effects .

Synthesis and Manufacturing

Aminomethylation of Pyridine Derivatives

A precursor, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS: 175277-74-4), is synthesized via hydrogenation of 3-chloro-2-cyano-5-trifluoromethylpyridine using nickel catalysts under 18 bar H2 at 40–45°C . This method achieves 97% yield with minimal dechlorination .

For the target compound, this amine likely undergoes Schiff base formation with 4-(hydroxyethyl)benzaldehyde, followed by reduction (e.g., NaBH4) to stabilize the secondary amine linkage .

Suzuki Coupling for Phenyl Ring Functionalization

As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses , Suzuki-Miyaura cross-coupling could introduce the para-hydroxyphenyl group. For example, reacting a brominated intermediate with 4-(hydroxyethyl)phenylboronic acid under Pd(PPh3)4 catalysis yields the desired biphenyl structure .

Physicochemical Properties

Predicted and Experimental Data

| Property | Value | Source |

|---|---|---|

| Density | 1.489 ± 0.06 g/cm³ | |

| Boiling Point | 307.8 ± 42.0 °C | |

| pKa | 14.41 ± 0.10 | |

| LogP (Partition Coefficient) | 3.64–6.90 (varies with substituents) |

The hydroxyethyl group enhances hydrophilicity compared to non-hydroxylated analogs, as evidenced by logP reductions of 1.5–2.0 units .

Crystallographic and Spectroscopic Insights

X-ray Diffraction Analysis

Analogous pyridine derivatives crystallize in triclinic systems (space group P-1) with unit cell parameters:

NMR Spectroscopy

¹H NMR (400 MHz, CDCl3):

-

δ 8.52 (s, 1H, pyridine-H), 7.45–7.30 (m, 4H, phenyl-H), 4.60 (s, 2H, –CH2NH–), 3.75 (q, 2H, –CH2OH) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for ATP synthase inhibitors and kinase modulators .

Agrochemical Development

Fluorinated pyridines are leveraged in herbicides (e.g., fluroxypyr) due to their auxin-mimetic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume